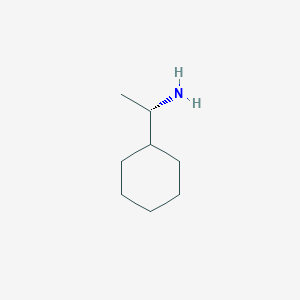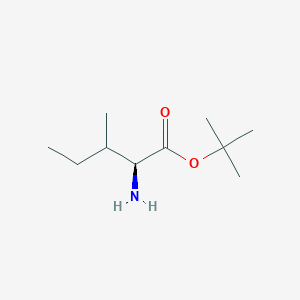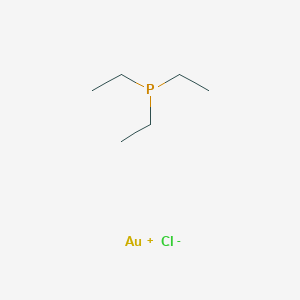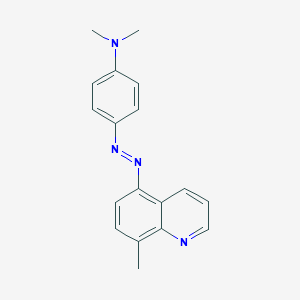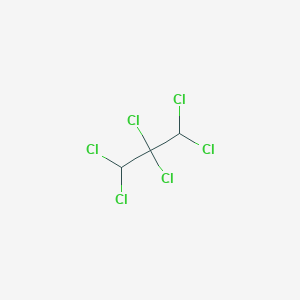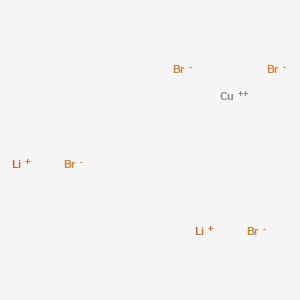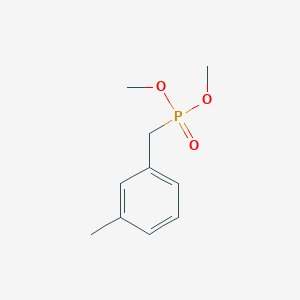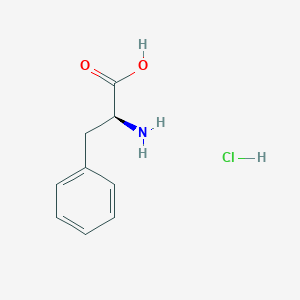
L-苯丙氨酸盐酸盐
描述
L-Phenylalanine hydrochloride is an essential amino acid that is widely used in the food industry as a flavor enhancer and nutritional supplement. It is also an important building block for the synthesis of proteins and neurotransmitters in the human body.
科学研究应用
大肠杆菌中的生物合成
L-苯丙氨酸盐酸盐已被用于大肠杆菌的生物合成。 研究人员开发了一种人工生物转化工艺,以从廉价的芳香族前体(如苯甲醛或苯甲醇)合成L-苯丙氨酸 . 这为在没有任何还原剂添加的情况下,在辅因子自给自足系统中从苯甲醇生产L-苯丙氨酸提供了可能性 .
基因工程
L-苯丙氨酸盐酸盐已被用于基因工程,以增强大肠杆菌中的L-苯丙氨酸生物合成 . 这将其应用扩展到了人类健康和营养产品领域 .
膳食补充剂
L-苯丙氨酸盐酸盐被用作苯丙酮尿症患者的膳食补充剂,苯丙酮尿症是一种遗传性疾病,患者的体内无法正常代谢苯丙氨酸 .
生物活性脲的合成
L-苯丙氨酸盐酸盐已被用于合成生物活性脲,这些脲被用作ASK1和PI3K抑制剂 .
非线性光学材料
L-苯丙氨酸盐酸盐在有机非线性光学单晶中具有潜在的应用,可用于光电子和光子器件 .
药物应用
作用机制
Target of Action
L-Phenylalanine hydrochloride, also known as (S)-2-Amino-3-phenylpropanoic acid hydrochloride, primarily targets the brain and the gastrointestinal (GI) tract . In the brain, it is used to produce Norepinephrine, a chemical that transmits signals between nerve cells . In the GI tract, it modulates gut hormone release and glucose tolerance .
Mode of Action
L-Phenylalanine interacts with its targets in the brain and the GI tract to bring about various changes. In the brain, it is used to produce Norepinephrine, which keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory . In the GI tract, it modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor .
Biochemical Pathways
L-Phenylalanine is involved in several biochemical pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline . L-Phenylalanine is also metabolized to produce maleylacetoacetate in a four-step biochemical reaction . Furthermore, it is derived from a precursor molecule called chorismate .
Result of Action
The action of L-Phenylalanine results in various molecular and cellular effects. It promotes mental alertness and memory, elevates mood, and suppresses appetite . It may also be helpful in some with depression and may be useful in the treatment of vitiligo . There is some evidence that l-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs .
Action Environment
The action, efficacy, and stability of L-Phenylalanine can be influenced by various environmental factors. For instance, the solid-state phase behavior of L-Phenylalanine shows that it has different polymorphic forms, which can be influenced by temperature . .
安全和危害
L-Phenylalanine is possibly safe when used as medicine, short-term . Side effects might include anxiety, headache, and constipation . When applied to the skin, Phenylalanine cream is possibly safe when used short-term . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .
未来方向
Phenylalanine is a precursor of Tyrosine, combined with which it leads to the formation of adrenaline . This opens up potential future directions for the use of L-Phenylalanine in promoting mental alertness and memory, elevating mood, and suppressing appetite . Some scientists believe that L-Phenylalanine could help treat depression .
生化分析
Biochemical Properties
L-Phenylalanine hydrochloride is involved in several biochemical reactions. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an antagonist at α2δ Ca2+ calcium channels and acts as a competitive antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor .
Cellular Effects
L-Phenylalanine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate gut hormone release and glucose tolerance, and suppress food intake through the calcium-sensing receptor in rodents .
Molecular Mechanism
The molecular mechanism of action of L-Phenylalanine hydrochloride involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to stimulate the release of insulin and improve glucose tolerance in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenylalanine hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been observed that L-Phenylalanine hydrochloride can acutely reduce food intake in rats and mice, and chronically reduce food intake and body weight in diet-induced obese mice .
Dosage Effects in Animal Models
The effects of L-Phenylalanine hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-Phenylalanine hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a key component in the shikimate (SHIK) and L-Phenylalanine branch pathways .
Transport and Distribution
L-Phenylalanine hydrochloride is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Phenylalanine hydrochloride affects its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, three phenylalanine ammonia-lyases (PAL1, -2 and -3) and Cinnamate 4-Hydroxlase (C4H) of Scutellaria baicalensis, which are key enzymes in the phenylpropanoid pathway for the synthesis of flavones, were examined in onion epidermal cells. It was observed that SbPAL2, SbPAL3 and SbC4H proteins localize to the endoplasmic reticulum; however, SbPAL1 was a cytosolic protein .
属性
IUPAC Name |
(2S)-2-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17585-69-2 | |
| Record name | L-Phenylalanine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17585-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017585692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-phenyl-L-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O14A5L6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of L-Phenylalanine hydrochloride? What spectroscopic data is available for its characterization?
A1: L-Phenylalanine hydrochloride is an amino acid salt. Its molecular formula is C9H12NO2Cl. The structure consists of a phenylalanine molecule with its amino group protonated, forming a positive charge, and a chloride ion acting as the counterion.
- X-ray diffraction: This technique has been used to determine the crystal structure of L-Phenylalanine hydrochloride, revealing details about its bond lengths and angles [].
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule. For instance, IR spectra would show characteristic peaks corresponding to the carboxylic acid group, amino group, and aromatic ring vibrations [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and studying the dynamics of L-Phenylalanine hydrochloride. For example, solid-state NMR studies have revealed information about the millisecond ring flip motion of the aromatic ring in L-Phenylalanine hydrochloride []. Researchers have also used 17O NMR to investigate the chemical environment and dynamics of the carboxyl group in this compound [].
Q2: Has L-Phenylalanine hydrochloride shown potential for nonlinear optical applications?
A2: Yes, research suggests that L-Phenylalanine hydrochloride and its co-crystals exhibit nonlinear optical (NLO) properties [, ]. These properties arise from the non-centrosymmetric crystal structure of the material, allowing it to interact with light in a nonlinear manner. Specifically, it has been shown to exhibit second harmonic generation (SHG), a process where the frequency of light passing through the material is doubled [, ]. This makes L-Phenylalanine hydrochloride and its derivatives potentially useful for applications like optical switching, frequency conversion, and optical data storage.
Q3: How does the structure of L-Phenylalanine hydrochloride influence its thermal stability?
A3: The thermal stability of L-Phenylalanine hydrochloride is attributed to the strong intermolecular interactions within its crystal structure. These interactions include hydrogen bonds between the amino group and chloride ions, as well as between carboxyl groups of adjacent molecules. Thermogravimetric analysis (TGA) reveals that L-Phenylalanine hydrochloride exhibits a relatively high thermal stability up to 229 °C, demonstrating its robustness to thermal degradation []. This stability makes it a promising candidate for applications requiring materials that can withstand elevated temperatures.
Q4: What methods have been used to study the dynamics and conformational changes in L-Phenylalanine hydrochloride?
A4: Researchers have employed solid-state NMR techniques like line-shape analysis, two-dimensional exchange experiments, and a variation of the center-band only detection of exchange (CODEX) experiment called R-CODEX to investigate the dynamics of L-Phenylalanine hydrochloride []. These techniques are particularly insightful for studying motions occurring on the millisecond timescale, such as the ring flip motion of the aromatic ring in L-Phenylalanine hydrochloride [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



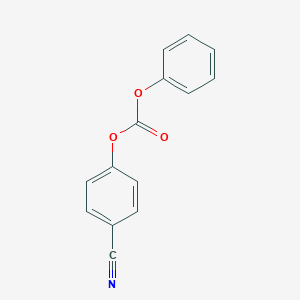
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)



